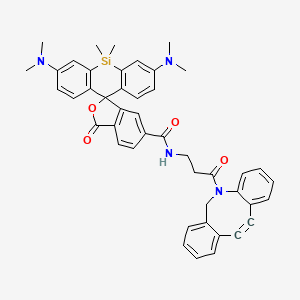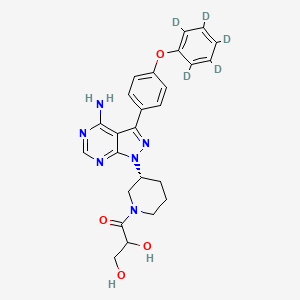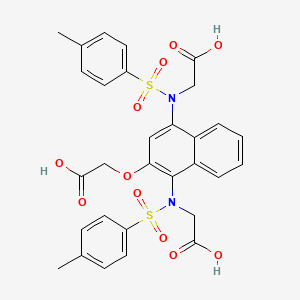
D3R/MOR antagonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of D3R/MOR antagonist 1 involves a series of chemical reactions designed to achieve high selectivity and potency. The synthetic route typically includes the combination of a primary pharmacophore with a secondary pharmacophore to generate compounds with high affinity for dopamine D3 receptors and mu-opioid receptors . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
D3R/MOR antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its activity.
Reduction: This reaction can be used to convert specific functional groups to their reduced forms, impacting the compound’s pharmacological properties.
科学研究应用
D3R/MOR antagonist 1 has a wide range of scientific research applications:
Chemistry: It is used in the study of receptor-ligand interactions and the development of new pharmacological agents.
Biology: The compound is utilized in research on neurotransmitter systems and their role in various physiological processes.
Industry: It is used in the development of safer analgesics and treatments for opioid misuse.
作用机制
D3R/MOR antagonist 1 exerts its effects by binding to dopamine D3 receptors and mu-opioid receptors. The compound’s dual antagonistic activity at these receptors leads to analgesic effects through partial agonism at mu-opioid receptors and a reduction in opioid misuse liability through antagonism at dopamine D3 receptors . The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor signaling pathways .
相似化合物的比较
D3R/MOR antagonist 1 is unique due to its dual antagonistic activity at both dopamine D3 receptors and mu-opioid receptors. Similar compounds include:
R-VK4-116: A highly selective dopamine D3 receptor antagonist.
R-VK4-40: Another selective dopamine D3 receptor antagonist with potential therapeutic applications.
Compound 46, 84, and 121: These compounds also exhibit dual activity at dopamine D3 receptors and mu-opioid receptors, with potential analgesic effects and reduced opioid misuse liability.
This compound stands out due to its balanced activity at both receptor types, making it a promising candidate for the development of safer analgesics and treatments for substance use disorders.
属性
分子式 |
C22H27Cl2N3O |
|---|---|
分子量 |
420.4 g/mol |
IUPAC 名称 |
1-(2,3-dichlorophenyl)-4-[2-(4-pyridin-2-yloxan-4-yl)ethyl]piperazine |
InChI |
InChI=1S/C22H27Cl2N3O/c23-18-4-3-5-19(21(18)24)27-14-12-26(13-15-27)11-7-22(8-16-28-17-9-22)20-6-1-2-10-25-20/h1-6,10H,7-9,11-17H2 |
InChI 键 |
CNKXCQYEDYCLBH-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1(CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)


![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)






![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)



